molecular formula C25H17Cl2NO3 B12036568 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate CAS No. 355433-08-8

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12036568
CAS No.: 355433-08-8
M. Wt: 450.3 g/mol
InChI Key: RPYUPOAGUFDEDG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a dichlorophenyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The dichlorophenyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-2-(p-tolyl)quinoline-4-carboxylate
  • 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(m-tolyl)quinoline-4-carboxylate

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

355433-08-8

Molecular Formula

C25H17Cl2NO3

Molecular Weight

450.3 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17Cl2NO3/c1-15-6-8-16(9-7-15)23-13-20(18-4-2-3-5-22(18)28-23)25(30)31-14-24(29)19-11-10-17(26)12-21(19)27/h2-13H,14H2,1H3

InChI Key

RPYUPOAGUFDEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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